
Selegiline hydrochloride
Übersicht
Beschreibung
Selegiline hydrochloride is a selective, irreversible inhibitor of monoamine oxidase type B (MAO-B). It is primarily used in the treatment of Parkinson’s disease and major depressive disorder. By inhibiting MAO-B, this compound helps to increase the levels of dopamine in the brain, which is crucial for managing the symptoms of Parkinson’s disease .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Selegiline hydrochloride can be synthesized through the reaction of 2-methylamino-1-phenylpropane with propargyl bromide in the presence of potassium carbonate. The reaction is typically carried out in solvents such as chloroform, methylene chloride, methanol, or dimethylformamide at temperatures ranging from 5°C to the boiling point of the reaction mixture. The resulting base is then converted into the hydrochloride salt using hydrogen chloride in isopropanol .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Alkylation of Levomethamphetamine
The foundational synthesis involves the alkylation of levomethamphetamine with propargyl bromide . This reaction introduces the propargyl group (propynyl) to the nitrogen atom of the amphetamine derivative .
Key Reaction Details :
-
Reagents : Levomethamphetamine (L-methamphetamine), propargyl bromide.
-
Conditions : Typically performed in a polar solvent (e.g., ethanol) under basic conditions.
-
Product : Selegiline (L-deprenyl), which is subsequently converted to its hydrochloride salt.
Multi-Step Process via Reduction and Methylation
A patented method (CN110668951A) outlines a six-step synthesis :
-
Reduction and ring opening of intermediate compounds using reducing agents like lithium aluminum hydride.
-
Methylation of the resulting compound (7) with methylating agents.
-
Salification with concentrated HCl or HCl-alcohol solutions to form the hydrochloride salt.
Critical Steps and Conditions :
Step | Reagents/Conditions | Purpose |
---|---|---|
4 | Reducing agent (e.g., LiAlH₄), solvent (toluene/THF) | Reduction and ring opening |
5 | Methylating agent (1:1–5 molar ratio) | Methylation to form selegiline |
6 | HCl or HCl-alcohol solution (1:1–10 ratio) | Formation of hydrochloride salt |
Conversion of Hydrochloride Salt to Base
A method (US10597351B2) describes converting this compound to its base form using an aqueous base (e.g., K₂CO₃) without organic solvents :
-
Reaction : this compound + aqueous base → Selegiline base + HCl gas.
-
Advantages : Avoids hazardous distillation, ensures high purity, and complies with regulatory standards.
Metabolism of this compound
Selegiline undergoes extensive hepatic metabolism, primarily via cytochrome P450 enzymes. Key pathways include:
Primary Metabolic Pathways
-
N-Demethylation :
-
N-Depropargylation :
-
Secondary Metabolism :
Key Enzymes and Their Roles
Enzyme | Role |
---|---|
CYP2B6 | Primary enzyme for N-demethylation and N-depropargylation |
CYP2C19 | Assists in N-depropargylation and metabolizes DMS to L-A |
CYP3A4/5 | Minor involvement, not clinically significant |
Inhibition of Cytochrome P450 Enzymes
Selegiline acts as a mechanism-based inhibitor (suicide inhibitor) of several CYP enzymes, notably:
-
CYP2B6 : Strong inhibition in vitro, potentially affecting bupropion metabolism .
-
CYP2A6 : Inhibits nicotine metabolism, increasing exposure .
-
CYP1A2 : Contributes to selegiline’s self-inhibition during metabolism .
Tyramine-Related Hypertensive Reactions
At high doses, selegiline loses selectivity for MAO-B, inhibiting MAO-A and risking hypertensive crises with tyramine-rich foods .
Wissenschaftliche Forschungsanwendungen
FDA-Approved Indications
Selegiline is primarily approved for the following conditions:
- Parkinson's Disease : As an adjunct therapy to levodopa, selegiline helps manage symptoms in patients with Parkinson's disease. It enhances dopaminergic activity, potentially delaying the need for levodopa therapy .
- Major Depressive Disorder : The transdermal patch formulation of selegiline is indicated for treating MDD in adults, providing a non-invasive delivery method that bypasses first-pass metabolism, thus improving bioavailability .
Off-Label Uses
Selegiline is also utilized off-label for several conditions:
- Alzheimer's Disease : Some studies suggest potential benefits in cognitive function, although results are inconsistent .
- Attention Deficit Hyperactivity Disorder (ADHD) : Selegiline has been explored as a treatment option due to its dopaminergic effects .
- Substance Use Disorders : Research indicates that selegiline may help reduce cravings and withdrawal symptoms in patients with substance use disorders .
Parkinson's Disease
A systematic review analyzing 27 randomized controlled trials (RCTs) found that selegiline significantly improved the Unified Parkinson's Disease Rating Scale (UPDRS) scores over time compared to placebo. The mean differences in UPDRS scores were notable at various intervals, indicating sustained efficacy throughout treatment duration .
Major Depressive Disorder
In clinical trials evaluating the transdermal patch formulation, patients exhibited significant improvements in depressive symptoms compared to those receiving placebo. The patch's delivery method minimized side effects commonly associated with oral administration .
Neuroprotective Effects
Research has highlighted selegiline's potential neuroprotective properties through its ability to reduce oxidative stress. In a study involving untreated Parkinson's disease patients, those receiving selegiline demonstrated a 57% reduction in disability progression compared to controls over 12 months .
Innovative Delivery Methods
Recent studies have explored novel delivery systems for selegiline:
- Nanoemulsion Formulations : Research on nanoemulsion systems for intranasal delivery has shown enhanced bioavailability and therapeutic effects compared to traditional oral administration. This method could potentially improve patient outcomes by bypassing first-pass metabolism and enhancing drug absorption directly into the central nervous system .
- Buccal Tablets : Development of mucoadhesive buccal tablets using thiolated polymers has demonstrated improved drug release profiles and mucoadhesion, suggesting a promising alternative for systemic delivery of selegiline in Parkinson's disease management .
Summary Table of Applications
Application | Indication Type | Evidence Level |
---|---|---|
Parkinson's Disease | FDA-approved | Strong |
Major Depressive Disorder | FDA-approved | Moderate |
Alzheimer's Disease | Off-label | Variable |
Attention Deficit Hyperactivity | Off-label | Emerging |
Substance Use Disorders | Off-label | Emerging |
Wirkmechanismus
Selegiline hydrochloride exerts its effects by selectively and irreversibly inhibiting monoamine oxidase type B (MAO-B). This inhibition prevents the breakdown of dopamine in the brain, thereby increasing its levels and enhancing dopaminergic activity. The compound binds to MAO-B within the nigrostriatal pathways in the central nervous system, blocking the microsomal metabolism of dopamine .
Vergleich Mit ähnlichen Verbindungen
Rasagiline: Another MAO-B inhibitor used in the treatment of Parkinson’s disease.
Phenelzine: A non-selective monoamine oxidase inhibitor used as an antidepressant.
Tranylcypromine: Another non-selective monoamine oxidase inhibitor used for depression.
Comparison: Selegiline hydrochloride is unique in its selective inhibition of MAO-B, which makes it particularly effective in increasing dopamine levels without the severe side effects associated with non-selective MAO inhibitors. Unlike rasagiline, this compound also has neuroprotective properties and is used in the treatment of major depressive disorder .
Biologische Aktivität
Selegiline hydrochloride, also known as L-deprenyl, is a selective and irreversible inhibitor of monoamine oxidase B (MAO-B). It is primarily used in the treatment of Parkinson's disease and has shown various biological activities that contribute to its therapeutic effects. This article provides an in-depth examination of its biological activity, pharmacokinetics, efficacy in clinical settings, and potential neuroprotective effects.
Selegiline's primary mechanism involves the inhibition of MAO-B, which is responsible for the catabolism of dopamine in the brain. By inhibiting this enzyme, selegiline increases dopamine levels in the substantia nigra, which is crucial for motor control. At higher doses, selegiline also inhibits MAO-A, leading to increased levels of serotonin and norepinephrine, thereby enhancing mood and cognitive function .
Key Actions:
- Dopamine Increase : Enhances dopamine availability by inhibiting its breakdown.
- Neuroprotective Effects : Promotes neurotrophin production (e.g., BDNF) that protects neurons from inflammatory processes .
- Catecholaminergic Activity Enhancement : Increases the release of norepinephrine and dopamine through additional pathways .
Pharmacokinetics
Selegiline has a unique pharmacokinetic profile characterized by low oral bioavailability due to extensive first-pass metabolism. The key pharmacokinetic parameters include:
Parameter | Value |
---|---|
Bioavailability | Approximately 10% |
Volume of Distribution | 1854 L |
Clearance | 59 L/min |
Half-life | ~1.5 hours |
Peak Plasma Concentration | ~2 µg/L (after 10 mg dose) |
Following administration, selegiline is metabolized into several active metabolites, including desmethylselegiline, which also exhibits MAO-B inhibitory properties .
Clinical Efficacy
Selegiline has been extensively studied for its efficacy in treating Parkinson's disease. A systematic review of randomized controlled trials (RCTs) found that selegiline significantly improves motor function as measured by the Unified Parkinson's Disease Rating Scale (UPDRS). The results indicate that the efficacy increases with prolonged treatment duration:
Duration (Months) | Mean Difference in UPDRS Score (95% CI) |
---|---|
1 | -3.56 (-6.67, -0.45) |
3 | -3.32 (-3.75, -2.89) |
6 | -7.46 (-12.60, -2.32) |
12 | -5.07 (-6.74, -3.41) |
48 | -8.78 (-13.75, -3.80) |
60 | -11.06 (-16.19, -5.94) |
Despite its efficacy, selegiline is associated with a higher risk of adverse events compared to placebo, particularly neuropsychiatric disorders .
Case Studies and Observational Findings
Several observational studies have highlighted the benefits and risks associated with selegiline treatment:
- Improvement in Cognitive Functions : A study indicated that selegiline improved attention and episodic memory in patients with Parkinson's disease and early Alzheimer's disease .
- Adverse Effects : A significant percentage of patients reported neuropsychiatric side effects during treatment (31.6% vs. 26.7% in placebo), emphasizing the need for careful monitoring .
Neuroprotective Properties
Research suggests that selegiline may exert neuroprotective effects beyond its role as an MAO-B inhibitor:
- Antioxidative Effects : Selegiline has been shown to increase superoxide dismutase activity in animal models, contributing to its protective role against oxidative stress .
- Mitochondrial Protection : Studies indicate that selegiline can inhibit mitochondrial permeability transition pore opening, which is linked to apoptosis in neurons .
Eigenschaften
IUPAC Name |
(2R)-N-methyl-1-phenyl-N-prop-2-ynylpropan-2-amine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N.ClH/c1-4-10-14(3)12(2)11-13-8-6-5-7-9-13;/h1,5-9,12H,10-11H2,2-3H3;1H/t12-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYETZZCWLLUHIJ-UTONKHPSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CC=C1)N(C)CC#C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC1=CC=CC=C1)N(C)CC#C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
14611-51-9 (Parent) | |
Record name | Selegiline hydrochloride [USAN:USP] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014611520 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID9044584 | |
Record name | Selegiline hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9044584 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
18.2 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49681709 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Mechanism of Action |
The action of selegiline is thought to be related to its irreversible inhibition of monoamine oxidase type B (MAO B), the major form of the enzyme in the human brain. MAO B, which is involved in the oxidative deamination of dopamine in the brain, is inhibited when selegiline binds covalently and stoichiometrically to the isoalloxazine flavin adenine dinucleotide (FAD) at its active center. Administration of 10 mg of selegiline a day produces almost complete inhibition of MAO B in the brain. Selegiline becomes a nonselective inhibitor of all monamine oxidase (MAO) at higher doses, possibly at 20 to 40 mg a day. At these doses, tyramine-mediated hypertensive reaction with MAO A blockade ("cheese reactions") may occur. /Selegiline/, Selegiline (or its metabolites) may also act through other mechanisms to increase dopaminergic activity, including interfering with dopamine reuptake at the synapse. /Selegiline/, The mechanism of action of selegiline is complex and cannot be explained solely by its MAO-B inhibitory action. Pretreatment with selegiline can protect neurons against a variety of neurotoxins, such as 1-methyl-4-phenyl-1,2,3,6 tetrahydropyridine (MPTP), 6-hydroxydopamine, N-(2-chloroethyl)-N-ethyl-2-bromobenzylamine (DSP-4), methyl-beta-acetoxyethyl-2-chloroethylamine (AF64A), and 5,6-dihydroxyserotonin, which damage dopaminergic, adrenergic, cholinergic, and sertoninergic neurons, respectively. Selegiline produces an amphetamine-like effect, enhances the release of dopamine, and blocks the reuptake of dopamine. It stimulates gene expression of L-aromatic amino acid decarboxylase, increases striatal phenylethylamine levels, and activates dopamine receptors. Selegiline reduces the production of oxidative radicals, up-regulates superoxide dismutase and catalase, and suppresses nonenzymatic and iron-catalyzed autooxidation of dopamine. Selegiline compensates for loss of target-derived trophic support, delays apoptosis in serum-deprived cells, and blocks apoptosis-related fall in the mitochondrial membrane potential. Most of the aforementioned properties occur independently of selegiline's efficacy to inhibit MAO-B. /Selegiline/, Selegiline is a selective inhibitor of monoamine oxidase-B (MAO-B) at a dose of 10 mg/day and is given to patients with Parkinson's disease as an adjunct to levodopa therapy. By inhibiting MAO-B, selegiline increases the dopamine levels in the substantia nigra. Selegiline also blocks dopamine re-uptake from the synaptic cleft, thus increasing the dopamine concentrations in the brain. ... /Selegiline/, For more Mechanism of Action (Complete) data for SELEGILINE HYDROCHLORIDE (6 total), please visit the HSDB record page. | |
Record name | SELEGILINE HYDROCHLORIDE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7183 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Crystals | |
CAS No. |
14611-52-0 | |
Record name | Selegiline hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14611-52-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Selegiline hydrochloride [USAN:USP] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014611520 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Selegiline hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9044584 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzeneethanamine, N,α-dimethyl-N-2-propyn-1-yl-, hydrochloride (1:1), (αR) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.109.608 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | SELEGILINE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6W731X367Q | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | SELEGILINE HYDROCHLORIDE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7183 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
141-142 °C | |
Record name | SELEGILINE HYDROCHLORIDE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7183 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.